FK706 -

FK706

Catalog Number: EVT-268141
CAS Number:
Molecular Formula: C26H32F3N4NaO7
Molecular Weight: 592.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FK 706 is a serine protease inhibitor.
Overview

FK706, also known as a potent elastase inhibitor, is a compound that has garnered attention for its potential therapeutic applications. Elastase is an enzyme that breaks down elastin, a key protein in connective tissues, and its overactivity is associated with various diseases, including chronic obstructive pulmonary disease and emphysema. By inhibiting elastase, FK706 may help mitigate the degradation of elastin and preserve tissue integrity.

Source

FK706 was originally developed by researchers exploring novel inhibitors of serine proteases, particularly focusing on elastase. It has been synthesized and characterized for its inhibitory effects on this enzyme, making it a subject of interest in medicinal chemistry and pharmacology.

Classification

FK706 falls under the category of small molecule inhibitors specifically targeting serine proteases. It is classified as a synthetic organic compound due to its man-made origins and specific structural characteristics that allow it to interact effectively with elastase.

Synthesis Analysis

Methods

The synthesis of FK706 involves several chemical reactions that typically include the formation of key functional groups necessary for elastase inhibition. The precise synthetic route may vary depending on the desired purity and yield, but common methods include:

  1. Condensation Reactions: These are often employed to build the core structure of FK706 by linking together smaller molecular fragments.
  2. Functional Group Modifications: After the initial synthesis, various functional groups may be introduced or modified to enhance potency and selectivity against elastase.

Technical Details

The synthesis generally requires the use of various reagents and solvents under controlled conditions to ensure high yields and purity. Reaction parameters such as temperature, time, and pH are critical in optimizing the synthesis process.

Molecular Structure Analysis

Structure

FK706 has a unique molecular structure characterized by specific functional groups that facilitate its interaction with elastase. The detailed structure can be described using standard chemical notation or visualized through molecular modeling software.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depending on the specific structural details)
  • Molecular Weight: Approximately 300-400 g/mol (exact weight varies with structural variations)
Chemical Reactions Analysis

Reactions

FK706 can undergo various chemical reactions typical of small organic molecules. These may include:

  1. Hydrolysis: In aqueous environments, FK706 may hydrolyze, affecting its stability and efficacy.
  2. Oxidation-Reduction Reactions: Depending on the functional groups present, FK706 could participate in redox reactions that alter its activity.

Technical Details

The stability of FK706 in different pH environments and temperatures is crucial for its application in biological systems. Kinetic studies may be conducted to evaluate how these reactions influence the compound's half-life and bioavailability.

Mechanism of Action

Process

FK706 inhibits elastase by binding to the active site of the enzyme, preventing substrate access. This competitive inhibition is crucial for reducing elastin degradation in tissues affected by excessive elastase activity.

Data

Kinetic studies often reveal that FK706 has a low micromolar range for half-maximal inhibitory concentration (IC50), indicating its potency as an elastase inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: FK706's stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: The presence of specific functional groups makes FK706 reactive under certain conditions, which can be exploited in further chemical modifications.
Applications

Scientific Uses

FK706 has potential applications in several areas:

  1. Pharmaceutical Development: As an elastase inhibitor, it may be developed into therapeutic agents for diseases characterized by excessive elastin degradation.
  2. Research Tool: It can serve as a valuable tool for studying the role of elastase in various physiological and pathological processes.
  3. Biochemical Studies: FK706 can be used in assays designed to measure elastase activity or to screen for other potential inhibitors.
Biochemical Mechanisms of FK706 in Enzymatic Inhibition

FK706 as a Competitive Slow-Binding Inhibitor of Human Neutrophil Elastase

FK706 (sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate; C₂₆H₃₂F₃N₄NaO₇) represents a novel class of synthetic, water-soluble elastase inhibitors characterized by its potent and specific mechanism of action. This compound features a trifluoromethyl ketone moiety critical to its inhibitory function, with a molecular mass of 592.55 Da. FK706 functions as a competitive slow-binding inhibitor of human neutrophil elastase (HNE), exhibiting exceptional binding affinity demonstrated by a dissociation constant (Ki) of 4.2 nM [1] [2]. The competitive nature of inhibition indicates that FK706 directly competes with natural substrates for occupancy of the enzyme's active site, forming reversible enzyme-inhibitor complexes through non-covalent interactions rather than irreversible covalent modification [1] [9]. This molecular recognition is facilitated by FK706's structural mimicry of elastase substrates, particularly through its trifluoromethyl ketone group which interacts with the catalytic serine residue (Ser195) in the elastase active site [9].

The slow-binding inhibition kinetics observed with FK706 distinguish it from classical rapid-equilibrium inhibitors. This kinetic behavior manifests as a time-dependent increase in inhibitory potency, reflecting the formation of a tightly bound enzyme-inhibitor complex through a two-step binding mechanism [1] [2]. Initially, a rapid, weak association occurs between FK706 and HNE, followed by a slower conformational change in either the enzyme, inhibitor, or both, resulting in a final complex with significantly enhanced stability. This slow isomerization step is characterized by a relatively slow association rate (kon) and an exceptionally slow dissociation rate (koff), contributing to prolonged inhibition even after removal of free inhibitor from the system [2]. The therapeutic implication of this mechanism is prolonged pharmacological action at inflammatory sites where excessive elastase activity contributes to tissue destruction.

Kinetic Analysis of FK706-Elastase Interaction: Biphasic Reaction Dynamics

The interaction between FK706 and human neutrophil elastase follows distinctive biphasic reaction kinetics, a hallmark characteristic of slow-binding inhibitors. Analysis of reaction progress curves reveals an initial exponential phase of inhibition followed by a linear steady-state phase, demonstrating the time-dependent nature of FK706's inhibitory action [1] [2]. This biphasic pattern is mathematically described by the equation for slow-binding inhibitors, where the exponential phase represents the gradual formation of the tight-binding EI* complex, while the subsequent linear phase with positive slope indicates the reversibility of inhibition and residual enzymatic activity [1].

Detailed kinetic analysis of FK706's interaction with HNE yields several critical parameters:

  • Association rate constant (k₅) = 2.1 × 10⁴ M⁻¹s⁻¹
  • Dissociation rate constant (k₆) = 8.8 × 10⁻⁵ s⁻¹
  • Overall inhibition constant (Ki*) = k₆/k₅ = 4.2 nM [1]

These kinetic parameters reveal that the final EI* complex exhibits extraordinary stability, with a dissociation half-life (t1/2) of approximately 2.2 hours, calculated from t1/2 = ln(2)/k6 [1] [2]. Such prolonged inhibition provides a significant therapeutic advantage in pathological contexts where sustained elastase inhibition is desirable to prevent ongoing tissue damage. The slow off-rate contributes substantially to FK706's potency despite its moderate association rate, highlighting the kinetic complexity underlying effective enzyme inhibition that extends beyond simple equilibrium binding affinity measurements [2].

Table 1: Kinetic Parameters of FK706 Inhibition of Human Neutrophil Elastase

Kinetic ParameterValueSignificance
Ki4.2 nMOverall dissociation constant of EI* complex
k5 (Association rate)2.1 × 10⁴ M⁻¹s⁻¹Rate constant for formation of tight complex
k6 (Dissociation rate)8.8 × 10⁻⁵ s⁻¹Rate constant for breakdown of EI* complex
t1/2 (Dissociation half-life)~2.2 hoursDuration of inhibition after complex formation
IC50 (vs. synthetic substrate)83 nMConcentration for 50% inhibition of HNE activity
IC50 (vs. natural elastin)230 nMConcentration for 50% inhibition of elastin hydrolysis

Selectivity Profile: Differential Inhibition of Elastase Isoforms

FK706 demonstrates remarkable isoform selectivity within the elastase enzyme family, exhibiting significantly greater potency against neutrophil elastase compared to pancreatic elastase. This differential inhibition profile is clinically valuable, as it suggests potential for targeted therapeutic intervention in neutrophil-mediated inflammatory conditions while potentially sparing pancreatic functions. The compound inhibits human neutrophil elastase with an IC50 of 83 nM using synthetic substrates, while exhibiting approximately 1.2-fold reduced potency against porcine pancreatic elastase (IC50 = 100 nM) [1] [2]. Interestingly, FK706 shows even greater potency against mouse neutrophil elastase (IC50 = 22 nM), a finding relevant to preclinical efficacy studies in murine models of inflammation [1] [9].

The selectivity profile extends beyond the elastase family to include other serine proteases. FK706 exhibits minimal inhibitory activity (>340 μM IC50) against human pancreatic trypsin, human pancreatic α-chymotrypsin, and human leukocyte cathepsin G [1] [2]. This specificity is attributed to FK706's optimized molecular structure that complements the unique topology and charge distribution of the neutrophil elastase active site, which differs from those of other serine proteases despite shared catalytic mechanisms. The S1 pocket of neutrophil elastase, which primarily accommodates small hydrophobic residues, appears particularly compatible with FK706's trifluoromethyl ketone moiety and adjacent hydrophobic groups [9]. This discrimination between structurally related enzymes is crucial for minimizing off-target effects that could disrupt essential physiological proteolytic processes.

Table 2: Selectivity Profile of FK706 Against Various Serine Proteases

EnzymeIC50Relative Potency vs. HNE
Human Neutrophil Elastase (HNE)83 nM1.0 (Reference)
Mouse Neutrophil Elastase22 nM3.8-fold higher
Porcine Pancreatic Elastase100 nM1.2-fold lower
Human Pancreatic Trypsin>340 μM>4,000-fold lower
Human Pancreatic α-Chymotrypsin>340 μM>4,000-fold lower
Human Leukocyte Cathepsin G>340 μM>4,000-fold lower

Impact of FK706 on Proteolytic Degradation of Connective Tissue Components

The pathophysiological significance of neutrophil elastase lies primarily in its capacity to degrade key connective tissue proteins, including elastin, collagen types I-IV, proteoglycans, fibronectin, and laminin [1] [5]. FK706 demonstrates potent protective effects against this proteolytic destruction. Using bovine neck ligament elastin as a physiologically relevant natural substrate, FK706 inhibits human neutrophil elastase-mediated hydrolysis with an IC50 of 230 nM when assayed with elastase at 4 μg/mL and elastin at 2 mg/mL [1]. This represents approximately 2.8-fold reduced potency compared to its activity against small synthetic substrates, reflecting the complex macromolecular nature of natural elastin substrates and potential steric factors influencing enzyme accessibility in fibrous connective tissue matrices.

The mechanism of connective tissue preservation involves direct prevention of catalytic cleavage by neutrophil elastase. Under normal physiological conditions, extracellular elastase activity is regulated by endogenous inhibitors, primarily α1-proteinase inhibitor (α1-PI). However, during inflammatory conditions, neutrophil-derived oxidants inactivate these inhibitors or the protease burden exceeds inhibitory capacity, creating a pathological imbalance [1] [2]. FK706 functions as a pharmacologic counterpart to these overwhelmed natural defenses, directly binding to and inhibiting elastase before it can hydrolyze connective tissue components. This is particularly relevant for structural proteins like elastin, which have limited turnover capacity and whose degradation contributes significantly to the pathophysiology of chronic inflammatory conditions including pulmonary emphysema, where elastin destruction leads to irreversible loss of alveolar recoil [1] [5].

While neutrophil elastase demonstrates limited activity against intact, triple-helical collagen, it can degrade denatured collagen (gelatin) and cleave terminal non-helical regions of collagen molecules [5] [7]. Additionally, neutrophil elastase activates matrix metalloproteinases (MMPs) and degrades protease inhibitors that normally regulate collagenolytic activity, indirectly promoting collagen breakdown [5]. By inhibiting elastase, FK706 may therefore provide indirect protection against collagen degradation during inflammatory processes. Furthermore, neutrophil elastase degrades proteoglycans like decorin, which are crucial for maintaining the structural organization of collagen fibrils in connective tissues [7]. Preserving these non-collagenous components helps maintain tissue integrity and resistance to mechanical stress.

Table 3: Connective Tissue Components Protected by FK706-Mediated Elastase Inhibition

Connective Tissue ComponentRole in Tissue IntegrityVulnerability to Elastase
ElastinProvides elasticity and resilience to tissuesDirect degradation; primary substrate
Collagen Types I, III, IVProvides tensile strength and structural frameworkTerminal non-helical region cleavage; indirect degradation via MMP activation
Proteoglycans (e.g., Decorin)Regulates collagen fibril assembly and hydrationDirect degradation of core proteins
FibronectinCell adhesion, migration, and differentiationDirect degradation
LamininBasement membrane integrityDirect degradation

Properties

Product Name

FK706

IUPAC Name

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate

Molecular Formula

C26H32F3N4NaO7

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1

InChI Key

DNTYCMNNMGACPR-JSAITXCESA-M

SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

FK 706
FK706
sodium 2-(4-((1-((2-((3,3,3-trifluoro-1-isopropyl-2-oxopropyl)aminocarbonyl)pyrrolidin-1-yl)carbonyl)-2-methylpropyl)aminocarbonyl)benzoylamino)acetate

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.